molecular formula C22H26N2O4 B1239226 methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate

methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate

Cat. No. B1239226
M. Wt: 382.5 g/mol
InChI Key: YILKZADAWNUTTB-HWIVZZNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akuammine is an alkaloid and a methyl ester.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound has been used in chemical synthesis, particularly in forming 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles. These derivatives have been obtained through a one-pot reaction involving 1,2-diaza-1,3-butadienes and specific esters under mild conditions, showcasing the compound’s reactivity and potential for forming complex chemical structures (Attanasi et al., 2004).

Crystallography and Molecular Structure Studies

  • Investigations into the molecular structure and crystallography of related compounds have been conducted. This includes studies on macrocyclic compounds containing similar structural elements, providing insights into the spatial arrangement and chemical properties of such molecules (Alaoui et al., 2007).

Bioactive Compound Research

  • Research into bioactive potentials of secondary metabolites from mollusks has led to the isolation of compounds structurally related to methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate. These studies contribute to understanding the bioactivity of complex marine-derived compounds (Chakraborty & Joy, 2019).

Organic Synthesis

  • The compound has been utilized in the synthesis of various organics, demonstrating its versatility in creating complex molecules with potential pharmaceutical and industrial applications. This includes the synthesis of cyclopentanes and other organics, highlighting its role in the creation of diverse chemical entities (Yakura et al., 1999).

properties

Product Name

methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-24-8-7-21-16-9-14(25)5-6-17(16)23(2)22(21)18(24)10-15(13)20(21,12-28-22)19(26)27-3/h4-6,9,15,18,25H,7-8,10-12H2,1-3H3/b13-4-/t15-,18+,20?,21+,22-/m1/s1

InChI Key

YILKZADAWNUTTB-HWIVZZNESA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34C5=C(C=CC(=C5)O)N([C@@]36[C@@H]2C[C@H]1C4(CO6)C(=O)OC)C

Canonical SMILES

CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C

synonyms

akuammine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate
Reactant of Route 2
methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate
Reactant of Route 3
methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate
Reactant of Route 4
methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate
Reactant of Route 5
methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate
Reactant of Route 6
methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate

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